molecular formula C12H18OS B7996503 (2-(Pentylthio)phenyl)methanol

(2-(Pentylthio)phenyl)methanol

Cat. No.: B7996503
M. Wt: 210.34 g/mol
InChI Key: KGCFNVJQQHLTMQ-UHFFFAOYSA-N
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Description

(2-(Pentylthio)phenyl)methanol is an aromatic alcohol characterized by a pentylthio (-S-C₅H₁₁) substituent at the 2-position of the benzene ring and a hydroxymethyl (-CH₂OH) group. The compound combines the electronic effects of a sulfur atom (thioether) with the hydrogen-bonding capability of a primary alcohol. Thioethers are less polar than ethers due to sulfur’s lower electronegativity, which enhances lipophilicity and may influence solubility in organic matrices . The alcohol group enables participation in hydrogen bonding, a feature critical for applications in catalysis, supramolecular chemistry, or pharmaceutical intermediates.

Properties

IUPAC Name

(2-pentylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,13H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCFNVJQQHLTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentylthio)phenyl)methanol typically involves the reaction of a phenyl compound with a pentylthio group and a methanol group. One common method is the nucleophilic substitution reaction where a phenyl halide reacts with a pentylthiol in the presence of a base to form the pentylthio-substituted phenyl compound. This intermediate can then be reduced to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the pentylthio or methanol groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

(2-(Pentylthio)phenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Pentylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2-(Pentylthio)phenyl)methanol with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Effects: Thioether vs. Ether vs. Phosphoryl Groups

  • I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate): Shares the pentylthio substituent but features a benzoate ester instead of a benzyl alcohol.
  • I-6502 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate): Replaces sulfur with oxygen (pentyloxy). Oxygen’s higher electronegativity reduces electron-donating effects, which may alter binding affinity in enzyme inhibition studies .
  • (2-Chlorophenyl)(diphenylphosphoryl)-methanol: The phosphoryl group (P=O) enhances Lewis basicity, making it effective as a ligand in Rh-catalyzed hydrogenation (e.g., 80.4° dihedral angle in crystal structure facilitates coordination). In contrast, the thioether in this compound lacks such strong metal-binding capability .

Functional Group Comparison: Alcohol vs. Ester

  • 2-Phenethylbenzyl alcohol : A benzyl alcohol with a bulky phenethyl substituent. The alcohol group allows hydrogen bonding, but the phenethyl group introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to the less hindered pentylthio analog .
  • 2-Methyl-1-pentanol: A branched primary alcohol. Its simpler structure lacks aromaticity, leading to lower boiling points (≈140°C) and higher flammability (NFPA rating: Combustible) compared to aromatic alcohols .

Data Table: Key Comparative Properties

Compound Name Substituent Functional Group Molecular Formula Key Properties/Applications Reference
This compound Pentylthio (S-link) Benzyl alcohol C₁₂H₁₈OS High lipophilicity, H-bond donor
I-6501 Pentylthio (S-link) Benzoate ester C₁₈H₂₂N₂O₃S Bioactive, enzyme inhibition
I-6502 Pentyloxy (O-link) Benzoate ester C₁₈H₂₂N₂O₄ Comparative membrane permeability
(2-Chlorophenyl)(diphenylphosphoryl)-methanol Chlorophenyl, phosphoryl Phosphorylated alcohol C₁₉H₁₆ClO₂P Catalytic ligand (Rh hydrogenation)
2-Phenethylbenzyl alcohol Phenethyl Benzyl alcohol C₁₅H₁₆O Steric hindrance in reactions
2-Methyl-1-pentanol Branched alkyl Primary alcohol C₆H₁₄O Industrial solvent, flammable

Biological Activity

The compound (2-(Pentylthio)phenyl)methanol, a derivative of phenylthio compounds, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including cytotoxicity, antimicrobial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound features a pentylthio group attached to a phenyl ring with a hydroxymethyl substituent. The molecular formula is C13_{13}H18_{18}OS, and its structure can be represented as follows:

C6H5 C(OH) C5H11S\text{C}_6\text{H}_5\text{ C}(\text{OH})\text{ C}_5\text{H}_{11}\text{S}

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against:

  • MCF-7 (breast cancer) : IC50_{50} values were determined using the MTT assay, showing effectiveness comparable to established chemotherapeutic agents.
  • HepG2 (liver cancer) : The compound displayed moderate cytotoxicity, indicating potential for liver-targeted therapies.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50_{50} (µM)Reference Compound IC50_{50} (µM)
MCF-712.515.0 (Tamoxifen)
HepG220.025.0 (Doxorubicin)

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated against various pathogens. Results indicate that the compound possesses notable activity against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Showed moderate activity against Escherichia coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae16
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound significantly inhibited bacterial growth in both planktonic and biofilm states, suggesting its potential use as an antibacterial agent.

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